molecular formula C22H23N5O8 B125960 N-Phenyl Guanosine 2',3',5'-Triacetate CAS No. 53296-13-2

N-Phenyl Guanosine 2',3',5'-Triacetate

Cat. No. B125960
CAS RN: 53296-13-2
M. Wt: 485.4 g/mol
InChI Key: HGLBYLIJQHKWHL-QTQZEZTPSA-N
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Description

N-Phenyl Guanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C22H23N5O8 and a molecular weight of 485.45 . It is also known by the alternate name 2’,3’,5’-Tri-O-acetyl-2-N-penylguanosine . This compound is used in the synthesis of C-2 substituted adenosines .


Molecular Structure Analysis

The IUPAC name for N-Phenyl Guanosine 2’,3’,5’-Triacetate is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate . The molecular structure of this compound is complex, with multiple functional groups including acetyl groups and a phenyl group .


Physical And Chemical Properties Analysis

N-Phenyl Guanosine 2’,3’,5’-Triacetate is a solid at room temperature . It is soluble in chloroform, dichloromethane, dimethyl sulfoxide, and methanol .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBYLIJQHKWHL-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512154
Record name 2',3',5'-Tri-O-acetyl-N-phenylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl Guanosine 2',3',5'-Triacetate

CAS RN

53296-13-2
Record name 2',3',5'-Tri-O-acetyl-N-phenylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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